molecular formula C20H16Cl2N2O2 B11503342 (2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]

(2Z,2'Z)-2,2'-piperazine-2,3-diylidenebis[1-(4-chlorophenyl)ethanone]

Cat. No.: B11503342
M. Wt: 387.3 g/mol
InChI Key: WYNWUVXGDPAZLH-WHYMJUELSA-N
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Description

1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE is a synthetic organic compound It is characterized by the presence of chlorophenyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield an alcohol, while substitution of the chlorophenyl groups could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its structural features.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-2-(4-CHLOROPHENYL)ETHAN-1-ONE: A simpler analog with similar structural features.

    1-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE: A compound with a methoxy group instead of a second chlorophenyl group.

Uniqueness

1-(4-CHLOROPHENYL)-2-[(2Z,3Z)-3-[2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]PIPERAZIN-2-YLIDENE]ETHAN-1-ONE is unique due to the presence of both chlorophenyl groups and the piperazine ring, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

(2Z)-1-(4-chlorophenyl)-2-[(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]piperazin-2-ylidene]ethanone

InChI

InChI=1S/C20H16Cl2N2O2/c21-15-5-1-13(2-6-15)19(25)11-17-18(24-10-9-23-17)12-20(26)14-3-7-16(22)8-4-14/h1-8,11-12,23-24H,9-10H2/b17-11-,18-12-

InChI Key

WYNWUVXGDPAZLH-WHYMJUELSA-N

Isomeric SMILES

C1N/C(=C\C(=O)C2=CC=C(C=C2)Cl)/C(=C/C(=O)C3=CC=C(C=C3)Cl)/NC1

Canonical SMILES

C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)C(=CC(=O)C3=CC=C(C=C3)Cl)N1

Origin of Product

United States

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